molecular formula C19H19NO3S B2872185 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide CAS No. 2034359-18-5

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide

Cat. No.: B2872185
CAS No.: 2034359-18-5
M. Wt: 341.43
InChI Key: RVEDQFQZVUXOSY-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide is a complex organic compound that features a benzothiophene moiety. Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the coupling of benzo[b]thiophene derivatives with appropriate benzamide precursors under controlled conditions. The reaction often requires catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Potassium carbonate, sodium hydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could act as an inhibitor of topoisomerase or kinases, thereby affecting cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

    Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.

    Zileuton: Another benzothiophene derivative used as an anti-asthmatic agent.

    Sertaconazole: A benzothiophene-based antifungal agent.

Uniqueness

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and medicinal research.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-19(22,17-11-13-7-3-6-10-16(13)24-17)12-20-18(21)14-8-4-5-9-15(14)23-2/h3-11,22H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEDQFQZVUXOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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